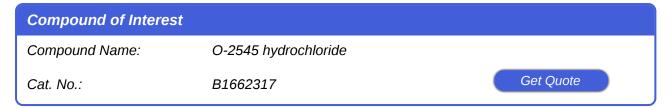


# Application Notes and Protocols for O-2545 Hydrochloride in Rodent Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **O-2545 hydrochloride**, a potent, water-soluble dual agonist for the cannabinoid receptors CB1 and CB2, in rodent models. The information compiled herein is intended to facilitate the design and execution of in vivo studies exploring the pharmacological effects of this compound.

### **Compound Overview**

**O-2545 hydrochloride** is a synthetic cannabinoid analog distinguished by its water solubility, a characteristic that offers a significant advantage over many lipophilic cannabinoids by obviating the need for complex vehicle formulations. It exhibits high binding affinity for both the centrally located CB1 receptors and the peripherally expressed CB2 receptors, making it a valuable tool for investigating the endocannabinoid system.

#### **Chemical Properties:**

Property	Value
Molecular Formula	C26H36N2O2 • HCI
Molecular Weight	445.0 g/mol
Solubility	Water, Saline, DMSO, Ethanol
Receptor Affinity (Ki)	CB1: 1.5 nM, CB2: 0.32 nM[1]



### **Recommended Dosage in Rodent Models**

O-2545 hydrochloride has been demonstrated to be highly efficacious in mouse behavioral models when administered intravenously (i.v.) or intracerebroventricularly (i.c.v.)[1]. The following tables summarize the effective dose (ED<sub>50</sub>) values for inducing the cannabinoid tetrad —a suite of four characteristic effects (hypolocomotion, catalepsy, analgesia, and hypothermia) mediated by CB1 receptor activation.

Table 1: Intravenous (i.v.) Administration in Mice

Behavioral Effect	ED <sub>50</sub> (mg/kg)
Hypomotility	0.12
Catalepsy	0.28
Antinociception	0.18
Hypothermia	0.25

Data derived from studies on the effects of **O-2545 hydrochloride** on the cannabinoid tetrad in mice.

Table 2: Intracerebroventricular (i.c.v.) Administration in Mice

Behavioral Effect	ED <sub>50</sub> (μg)
Hypomotility	0.08
Catalepsy	0.15
Antinociception	0.05
Hypothermia	0.10

Data derived from studies on the effects of **O-2545 hydrochloride** on the cannabinoid tetrad in mice.

### **Signaling Pathways**

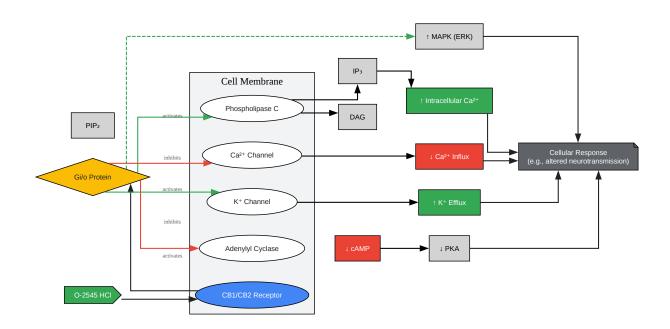




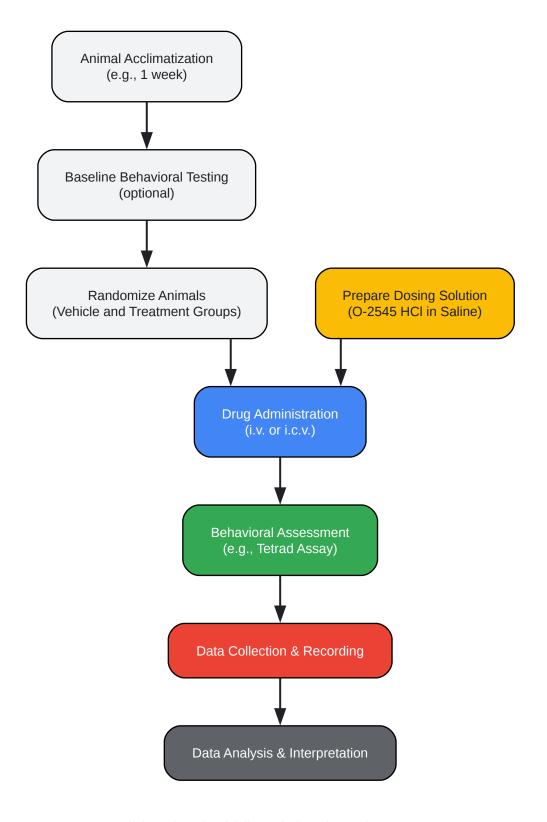


O-2545 exerts its effects by activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors initiate a cascade of intracellular signaling events.









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#### References

- 1. researchgate.net [researchgate.net]
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